molecular formula C170H267N51O53S2 B13656175 H-DL-Lys-DL-Cys-DL-Asn-DL-xiThr-DL-Ala-DL-xiThr-DL-Cys-DL-Ala-DL-xiThr-DL-Asn-DL-Arg-DL-Leu-DL-Ala-DL-Asn-DL-Phe-DL-Leu-DL-Val-DL-His-DL-Ser-DL-Ser-DL-Asn-DL-Asn-DL-Phe-Gly-DL-Pro-DL-xiIle-DL-Leu-DL-Pro-DL-Pro-DL-xiThr-DL-Asn-DL-Val-Gly-DL-Ser-DL-Asn-DL-xiThr-DL-Tyr-NH2

H-DL-Lys-DL-Cys-DL-Asn-DL-xiThr-DL-Ala-DL-xiThr-DL-Cys-DL-Ala-DL-xiThr-DL-Asn-DL-Arg-DL-Leu-DL-Ala-DL-Asn-DL-Phe-DL-Leu-DL-Val-DL-His-DL-Ser-DL-Ser-DL-Asn-DL-Asn-DL-Phe-Gly-DL-Pro-DL-xiIle-DL-Leu-DL-Pro-DL-Pro-DL-xiThr-DL-Asn-DL-Val-Gly-DL-Ser-DL-Asn-DL-xiThr-DL-Tyr-NH2

Cat. No.: B13656175
M. Wt: 3937 g/mol
InChI Key: HCPSOPBFIOZJIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “H-DL-Lys-DL-Cys-DL-Asn-DL-xiThr-DL-Ala-DL-xiThr-DL-Cys-DL-Ala-DL-xiThr-DL-Asn-DL-Arg-DL-Leu-DL-Ala-DL-Asn-DL-Phe-DL-Leu-DL-Val-DL-His-DL-Ser-DL-Ser-DL-Asn-DL-Asn-DL-Phe-Gly-DL-Pro-DL-xiIle-DL-Leu-DL-Pro-DL-Pro-DL-xiThr-DL-Asn-DL-Val-Gly-DL-Ser-DL-Asn-DL-xiThr-DL-Tyr-NH2” is a synthetic peptide composed of multiple amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added one by one in a specific sequence using coupling reagents and protecting groups to prevent unwanted reactions. The peptide is then cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of peptides like this one typically involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield. The final product undergoes rigorous quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

This peptide can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds through oxidation, stabilizing the peptide structure.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC are used in SPPS.

Major Products Formed

    Oxidation: Formation of disulfide bonds between cysteine residues.

    Reduction: Free thiol groups from reduced cysteine residues.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

This peptide has diverse applications in scientific research, including:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling.

    Medicine: Potential therapeutic applications, such as drug delivery systems and vaccines.

    Industry: Utilized in the development of biomaterials and biosensors.

Mechanism of Action

The mechanism of action of this peptide depends on its specific sequence and structure. It can interact with molecular targets such as enzymes, receptors, and other proteins. These interactions can modulate various biological pathways, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “H-DL-Lys-DL-Cys-DL-Asn-DL-xiThr-DL-Ala-DL-xiThr-DL-Cys-DL-Ala-DL-xiThr-DL-Asn-DL-Arg-DL-Leu-DL-Ala-DL-Asn-DL-Phe-DL-Leu-DL-Val-DL-His-DL-Ser-DL-Ser-DL-Asn-DL-Asn-DL-Phe-Gly-DL-Pro-DL-xiIle-DL-Leu-DL-Pro-DL-Pro-DL-xiThr-DL-Asn-DL-Val-Gly-DL-Ser-DL-Asn-DL-xiThr-DL-Tyr-NH2” lies in its specific sequence and the presence of unique amino acids like xiThr and xiIle, which may impart distinct structural and functional properties.

This detailed article provides an overview of the compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C170H267N51O53S2

Molecular Weight

3937 g/mol

IUPAC Name

N-[1-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[[4-amino-1-[[1-[[2-[2-[[1-[[1-[2-[2-[[1-[[4-amino-1-[[1-[[2-[[1-[[4-amino-1-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[2-[[2-[[2-[[4-amino-2-[[2-[2-[[2-[[2-[2-[[2-[[4-amino-2-[[2-(2,6-diaminohexanoylamino)-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]butanediamide

InChI

InChI=1S/C170H267N51O53S2/c1-21-80(12)129(162(267)206-109(54-77(6)7)168(273)221-51-33-42-117(221)169(274)220-50-32-41-116(220)159(264)218-134(88(20)229)166(271)205-108(65-124(179)237)150(255)211-127(78(8)9)160(265)185-67-125(238)191-110(69-222)153(258)201-106(63-122(177)235)151(256)217-133(87(19)228)164(269)193-96(135(180)240)55-91-43-45-93(230)46-44-91)213-158(263)115-40-31-49-219(115)126(239)68-186-140(245)99(56-89-34-24-22-25-35-89)197-147(252)103(60-119(174)232)199-148(253)104(61-120(175)233)200-154(259)111(70-223)208-155(260)112(71-224)207-144(249)101(58-92-66-183-74-187-92)203-161(266)128(79(10)11)212-149(254)98(53-76(4)5)196-143(248)100(57-90-36-26-23-27-37-90)198-146(251)102(59-118(173)231)194-136(241)81(13)188-142(247)97(52-75(2)3)195-141(246)95(39-30-48-184-170(181)182)192-145(250)105(62-121(176)234)204-165(270)131(85(17)226)214-137(242)82(14)189-156(261)113(72-275)210-167(272)132(86(18)227)215-138(243)83(15)190-163(268)130(84(16)225)216-152(257)107(64-123(178)236)202-157(262)114(73-276)209-139(244)94(172)38-28-29-47-171/h22-27,34-37,43-46,66,74-88,94-117,127-134,222-230,275-276H,21,28-33,38-42,47-65,67-73,171-172H2,1-20H3,(H2,173,231)(H2,174,232)(H2,175,233)(H2,176,234)(H2,177,235)(H2,178,236)(H2,179,237)(H2,180,240)(H,183,187)(H,185,265)(H,186,245)(H,188,247)(H,189,261)(H,190,268)(H,191,238)(H,192,250)(H,193,269)(H,194,241)(H,195,246)(H,196,248)(H,197,252)(H,198,251)(H,199,253)(H,200,259)(H,201,258)(H,202,262)(H,203,266)(H,204,270)(H,205,271)(H,206,267)(H,207,249)(H,208,260)(H,209,244)(H,210,272)(H,211,255)(H,212,254)(H,213,263)(H,214,242)(H,215,243)(H,216,257)(H,217,256)(H,218,264)(H4,181,182,184)

InChI Key

HCPSOPBFIOZJIO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C4CCCN4C(=O)CNC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC6=CNC=N6)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CCCCN)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.